molecular formula C7H10O3 B2909316 1,7-Dioxaspiro[4.4]nonan-4-one CAS No. 2138397-15-4

1,7-Dioxaspiro[4.4]nonan-4-one

Cat. No. B2909316
M. Wt: 142.154
InChI Key: OZEINQPJJSBZIF-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-4-one is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of spiro compounds like 1,7-Dioxaspiro[4.4]nonan-4-one has undergone intensive development in recent years . One method of synthesis starts from lactones of y-hydroxy carboxylic acids . The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, conversion of the latter to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .


Molecular Structure Analysis

The molecular structure of 1,7-Dioxaspiro[4.4]nonan-4-one consists of a seven-membered ring fused to a four-membered ring, with two oxygen atoms incorporated into the structure . The molecule has a polar surface area of 18 Ų and a molar refractivity of 33.9±0.4 cm³ .


Physical And Chemical Properties Analysis

1,7-Dioxaspiro[4.4]nonan-4-one has a density of 1.1±0.1 g/cm³, a boiling point of 175.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.5±3.0 kJ/mol and a flash point of 58.0±12.3 °C .

properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEINQPJJSBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dioxaspiro[4.4]nonan-4-one

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